Methyl 2-(3-(trifluoromethyl)benzamido)acetate
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Overview
Description
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is an organic compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzamido moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(trifluoromethyl)benzamido)acetate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions generally include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(trifluoromethyl)benzamido)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: LiAlH4 in tetrahydrofuran (THF)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzoic acid derivatives
Reduction: Alcohol derivatives of the original ester
Substitution: Various amide or ester derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(3-(trifluoromethyl)benzamido)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-(trifluoromethyl)benzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
- Methyl 2-(3-(trifluoromethyl)benzoyl)acetate
- Methyl 2-(3-(trifluoromethyl)benzoate)
Uniqueness
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to similar compounds with ester or ketone functionalities . The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPQOKDXQXMTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336265 |
Source
|
Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131648-66-3 |
Source
|
Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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